4-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C14H11F3NO. This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a biphenyl structure, which is further substituted with an amine group (-NH2). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl-substituted biphenyl intermediate using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides when reacted with acyl chlorides or sulfonyl chlorides, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine include:
4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]: Lacks the amine group, making it less reactive in certain biological contexts.
4-Methoxy-4’-(methyl)-[1,1’-biphenyl]-2-amine: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine: The hydroxyl group provides different hydrogen bonding capabilities compared to the methoxy group.
The uniqueness of 4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-6-7-12(13(18)8-11)9-2-4-10(5-3-9)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUFLDBEBZRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.